1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea
Description
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11(2)18-16(20)17-10-14(19)12-5-7-13(8-6-12)15-4-3-9-21-15/h3-9,11,14,19H,10H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAMFYQMYCXOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-yl phenyl intermediate: This step involves the coupling of furan-2-yl and phenyl groups through a Suzuki-Miyaura coupling reaction, using palladium catalysts and boron reagents.
Hydroxyethylation: The intermediate is then subjected to hydroxyethylation, where a hydroxyethyl group is introduced, often using ethylene oxide under basic conditions.
Urea formation: Finally, the hydroxyethyl intermediate is reacted with isopropyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under mild oxidizing conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea and related compounds:
Computational and Analytical Considerations
- Wavefunction Analysis : Tools like Multiwfn () enable topology analysis of electron density, which may clarify interactions between the hydroxyethyl group and biological targets .
Biological Activity
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea, with the CAS number 2097912-64-4, is a synthetic organic compound notable for its potential biological activities. This compound features a furan ring, a phenyl group, and a urea moiety, which contribute to its unique properties and applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 288.34 g/mol
- Structure : The compound's structure is characterized by its furan and phenyl components, which are known to influence biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
- Enzyme Interaction : The compound may interact with enzymes involved in inflammatory pathways, potentially modulating their activity.
- Receptor Binding : It could bind to various receptors, influencing signaling pathways such as the NF-κB pathway, which plays a crucial role in immune responses and inflammation.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. The presence of the furan ring and urea moiety may enhance this activity. For instance, studies have shown that derivatives of furan compounds often possess significant antibacterial properties against a range of pathogens.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This effect is likely mediated through the modulation of signaling pathways associated with inflammation .
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of similar urea compounds showed significant inhibition of inflammatory mediators in macrophage cell lines. The results indicated a dose-dependent reduction in TNF-alpha production, suggesting potential therapeutic applications in inflammatory diseases.
- Animal Models : In vivo studies using animal models have reported that compounds structurally related to 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea exhibited reduced edema and pain response when administered prior to inflammatory stimuli.
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. The following table summarizes some key findings from various studies:
Q & A
Q. How can the synthesis of this urea derivative be optimized for higher yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the furan-phenyl moiety with hydroxyethylamine, followed by urea formation via isocyanate intermediates. Key parameters include:
- Temperature control : Maintain 0–5°C during isocyanate formation to prevent side reactions .
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize reactive intermediates .
- Catalysts : Employ triethylamine or DMAP (4-dimethylaminopyridine) to accelerate urea bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water improves purity .
Q. What analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., urea NH at δ 5.8–6.2 ppm, furan protons at δ 6.3–7.4 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <2 ppm error .
- FT-IR : Urea carbonyl (C=O) stretch at ~1640–1680 cm⁻¹ and hydroxyl (OH) at ~3200–3400 cm⁻¹ .
Q. How can preliminary biological activity screening be designed?
- Methodological Answer :
- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) due to urea’s hydrogen-bonding capacity .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Solubility : Prepare stock solutions in DMSO (<0.1% final concentration to avoid cellular toxicity) .
Advanced Research Questions
Q. What strategies resolve contradictions in observed vs. predicted reactivity of the furan-phenyl moiety?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculates electron density distribution to predict electrophilic substitution sites .
- Isotopic labeling : Use ¹⁸O-labeled water to track hydroxylation pathways in oxidative reactions .
- Controlled experiments : Vary reaction conditions (e.g., pH, oxidants) to isolate competing mechanisms (e.g., ring-opening vs. cross-coupling) .
Q. How can structure-activity relationships (SAR) be established for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl or benzyl groups) .
- Biological testing : Compare IC₅₀ values across analogs to map critical functional groups .
- Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to visualize binding modes .
Q. What advanced techniques address challenges in chiral center resolution?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) for enantiomer separation .
- Circular dichroism (CD) : Monitor Cotton effects to confirm absolute configuration .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during hydroxyethylamine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
